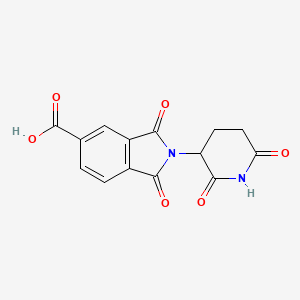
Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt involves the reaction of anthraquinone derivatives with aromatic amines. The process typically includes sulfonation and amination steps under controlled conditions to ensure the correct substitution pattern on the anthraquinone core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It is reduced to a colorless form, which is the basis for its use as a redox indicator.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or ascorbic acid are used.
Substitution: Electrophilic reagents like nitronium ions or halogens are employed under acidic conditions.
Major Products Formed
Oxidation: Various quinone derivatives.
Reduction: The reduced, colorless form of the compound.
Substitution: Substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt is extensively used in:
Chemistry: As a redox indicator in various analytical techniques.
Biology: To measure cell viability, proliferation, and metabolic activity.
Medicine: In cytotoxicity assays to evaluate the efficacy of drugs, particularly in cancer research.
Industry: As a dye in textiles and as a marker in various industrial processes.
Mecanismo De Acción
The compound exerts its effects through a redox mechanism. When introduced into a biological or chemical system, it undergoes reduction, leading to a color change from blue to pink. This change is due to the reduction of the anthraquinone moiety to a hydroquinone form. The molecular targets include cellular reductases that facilitate this reduction process .
Comparación Con Compuestos Similares
Similar Compounds
Resazurin: Another redox indicator used for similar purposes.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Used in cell viability assays but with a different mechanism of action.
XTT (2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT but more soluble.
Uniqueness
Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt is unique due to its high water solubility and the distinct color change it undergoes upon reduction. This makes it particularly useful in aqueous environments and for real-time monitoring of cellular processes .
Propiedades
Número CAS |
12237-86-4 |
|---|---|
Fórmula molecular |
C41H26N4Na2O10S2 |
Peso molecular |
844.8 g/mol |
Nombre IUPAC |
disodium;1-amino-4-[4-[[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]phenyl]methyl]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C41H28N4O10S2.2Na/c42-36-30(56(50,51)52)18-28(32-34(36)40(48)26-7-3-1-5-24(26)38(32)46)44-22-13-9-20(10-14-22)17-21-11-15-23(16-12-21)45-29-19-31(57(53,54)55)37(43)35-33(29)39(47)25-6-2-4-8-27(25)41(35)49;;/h1-16,18-19,44-45H,17,42-43H2,(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2 |
Clave InChI |
RISWUWJFSHOUBJ-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)CC5=CC=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)CC5=CC=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B3418308.png)



